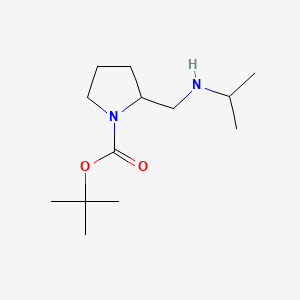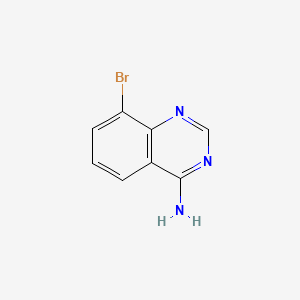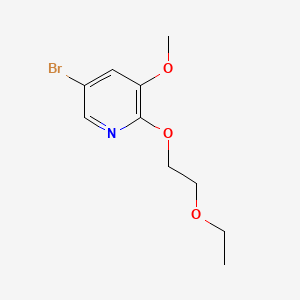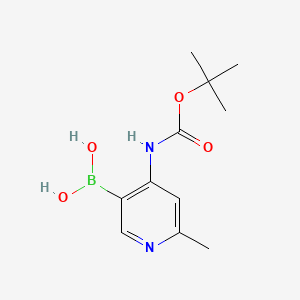
Ethyl-4-Brom-6-ethylchinolin-3-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-bromo-6-ethylquinoline-3-carboxylate, also known as EBEC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. EBEC belongs to the quinoline family of compounds, which are known for their diverse biological activities and pharmacological properties.
Wirkmechanismus
The mechanism of action of Ethyl 4-bromo-6-ethylquinoline-3-carboxylate involves its ability to inhibit the activity of certain enzymes and proteins that are essential for the growth and proliferation of cancer cells. Specifically, Ethyl 4-bromo-6-ethylquinoline-3-carboxylate has been shown to inhibit the activity of the enzyme topoisomerase II, which plays a critical role in DNA replication and cell division. By inhibiting this enzyme, Ethyl 4-bromo-6-ethylquinoline-3-carboxylate can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
Ethyl 4-bromo-6-ethylquinoline-3-carboxylate has been found to have a number of biochemical and physiological effects on cells and tissues. For example, studies have shown that Ethyl 4-bromo-6-ethylquinoline-3-carboxylate can induce apoptosis, or programmed cell death, in cancer cells. Additionally, Ethyl 4-bromo-6-ethylquinoline-3-carboxylate has been found to inhibit the production of reactive oxygen species, which are known to contribute to the development of cancer and other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Ethyl 4-bromo-6-ethylquinoline-3-carboxylate in lab experiments is its high potency and selectivity for certain targets. This makes it a useful tool for studying the mechanisms of various biological processes and for developing new therapies for diseases such as cancer. However, one limitation of using Ethyl 4-bromo-6-ethylquinoline-3-carboxylate is its potential toxicity, which can make it difficult to use in certain experiments or in vivo studies.
Zukünftige Richtungen
There are several future directions for research involving Ethyl 4-bromo-6-ethylquinoline-3-carboxylate. One area of interest is the development of new cancer therapies based on the compound. Researchers are also exploring the potential use of Ethyl 4-bromo-6-ethylquinoline-3-carboxylate in the treatment of infectious diseases such as HIV and hepatitis C. Additionally, there is interest in using Ethyl 4-bromo-6-ethylquinoline-3-carboxylate as a building block for the synthesis of new materials with unique properties. Overall, the diverse biological activities and potential applications of Ethyl 4-bromo-6-ethylquinoline-3-carboxylate make it an exciting area of research with many opportunities for future exploration.
Synthesemethoden
The synthesis of Ethyl 4-bromo-6-ethylquinoline-3-carboxylate involves the condensation of 4-bromo-6-ethylquinoline-3-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with a reducing agent such as lithium aluminum hydride to yield the final product. The yield of this reaction is typically high, making it a reliable method for the synthesis of Ethyl 4-bromo-6-ethylquinoline-3-carboxylate.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
Chinolin-Motive sind aufgrund ihrer vielfältigen Anwendungen in der medizinischen Chemie in verschiedenen pharmakologisch aktiven heterozyklischen Verbindungen unerlässlich . Sie werden aufgrund ihres breiten Spektrums an biologischen Reaktionen als privilegierte Struktur in Arzneimittelentdeckungsprogrammen betrachtet .
Krebsforschung
Chinolin-Derivate haben sich als potenzielle Antikrebsmittel gezeigt . Ihre einzigartige chemische Struktur ermöglicht es ihnen, mit biologischen Zielstrukturen zu interagieren, die in der Krebsbiologie relevant sind.
Entwicklung von Antioxidantien
Chinolin-basierte Verbindungen haben antioxidative Eigenschaften gezeigt . Sie können freie Radikale neutralisieren, die für den Körper schädlich sind und zu Alterung und Krankheiten beitragen.
Entzündungshemmende Medikamente
Chinolin-Derivate wurden auf ihre entzündungshemmenden Wirkungen untersucht . Sie könnten möglicherweise bei der Entwicklung neuer entzündungshemmender Medikamente eingesetzt werden.
Malariamittel
Chinolin-basierte Verbindungen haben eine lange Geschichte der Verwendung in Malariamitteln . Chloroquin und Hydroxychloroquin sind bekannte Beispiele für Chinolin-basierte Malariamittel.
Forschung zu Anti-SARS-CoV-2
Im Kontext der COVID-19-Pandemie wurden Chinolin-Derivate auf ihre potenziellen Anti-SARS-CoV-2-Aktivitäten untersucht .
Antituberkulosemittel
Chinolin-Derivate haben sich in der Behandlung von Tuberkulose als vielversprechend erwiesen . Sie könnten bei der Entwicklung neuer Antituberkulosemittel eingesetzt werden.
Industrielle Chemie
Chinoline haben verschiedene Anwendungen in der industriellen Chemie . Sie werden bei der Synthese von Farbstoffen, Pharmazeutika und anderen Industriechemikalien verwendet.
Eigenschaften
IUPAC Name |
ethyl 4-bromo-6-ethylquinoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2/c1-3-9-5-6-12-10(7-9)13(15)11(8-16-12)14(17)18-4-2/h5-8H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEDYFXPKFEKAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677904 |
Source


|
| Record name | Ethyl 4-bromo-6-ethylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1242260-59-8 |
Source


|
| Record name | Ethyl 4-bromo-6-ethylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Methyl-3,9-diazaspiro[5.6]dodecane](/img/structure/B595304.png)








